![molecular formula C12H11F3O2 B2816106 1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione CAS No. 258346-70-2](/img/structure/B2816106.png)
1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione is an organic compound with the chemical formula C12H11F3O2 . It has a molecular weight of 244.21 . It appears as a liquid at room temperature . This compound is one of numerous organic compounds available for life science research .
Molecular Structure Analysis
The molecular structure of 1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione consists of a pentane-1,3-dione backbone with a 4-(trifluoromethyl)phenyl group attached . The InChI key for this compound is OECHMKNVOJAWBH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Acid-Catalyzed Transformations
1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione can undergo acid-catalyzed transformations to form polyfunctionalized furans. This process involves unstable intermediates like 1-aryl-2-pentene-1,4-diones, which are converted into furans through reactions with acids such as hydrochloric acid (Onitsuka, Nishino, & Kurosawa, 2000).
Shift of Nitro Group in Phenylhydrazo-β-Diketones
An interesting chemical behavior observed with related β-diketones is the para to meta shift of a nitro group in phenylhydrazo-β-diketones. This reaction occurs under basic conditions and has implications in the synthesis of complex metal-organic structures (Kopylovich et al., 2011).
Structural and Thermal Properties of Cyano-Substituted Azoderivatives
Cyano-substituted derivatives of pentane-2,4-diones, closely related to 1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione, exhibit interesting structural and thermal properties. These properties are crucial for understanding the behavior of these compounds under different conditions, which is essential for their application in scientific research (Mahmudov et al., 2011).
Metal Complexes with Unsymmetrical Tetradentate Ketoenamines
The formation of metal complexes using β-diketones is another area of research. These complexes, derived from β-diketones or ethoxymethylene-β-dicarbonyl compounds, have potential applications in catalysis and material science (Kwiatkowski, Kwiatkowski, & Olechnowicz, 1984).
Photophysical Properties of Eu3+ Complexes
β-Diketones are used to synthesize europium(III) complexes, which are studied for their photophysical properties. Such complexes are important in the development of new materials for photonic applications (Raj, Biju, & Reddy, 2008).
Catalysis in Heck and Suzuki Reactions
1,3-Dicarbonyl compounds, including β-diketones, serve as effective ligands in Pd-catalyzed Heck and Suzuki reactions. These reactions are fundamental in organic synthesis, particularly in the construction of complex molecules (Cui, Li, Liu, & Guo, 2007).
Vanadium-Catalyzed Polymerization and Cyclotrimerization
β-Diketones are also involved in vanadium-catalyzed polymerization and cyclotrimerization reactions. These reactions are significant in the field of polymer chemistry (Rodríguez, Martín-Villamil, & Fonseca, 1997).
Enol Tautomer Hydrogen Bonding
The study of hydrogen bonding in the enol tautomers of β-diketones, like 1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione, provides insights into the molecular structure and reactivity of these compounds (Emsley, Ma, Bates, Motevalli, & Hursthouse, 1989).
Physicochemical and Solvatochromic Properties of Azoderivatives
Azoderivatives of β-diketones exhibit unique physicochemical and solvatochromic properties, which are essential for applications in materials science and analytical chemistry (Mahmudov, Maharramov, Aliyeva, Aliyev, Askerov, Batmaz, Kopylovich, & Pombeiro, 2011).
Synthetic Applications
β-Diketones are utilized in various synthetic applications, such as the creation of dienes and other organic compounds. These synthetic routes are important for developing new pharmaceuticals and materials (Li-jian, 2006).
Laser Pyrolysis Studies
The thermal decomposition of β-diketones is studied using laser pyrolysis, providing valuable information about their stability and reactivity (Russell & Yee, 2005).
Supramolecular Architectures
β-Diketones are key components in the formation of extended supramolecular architectures. These structures have potential applications in nanotechnology and molecular electronics (Clegg, Lindoy, McMurtrie, & Schilter, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pentane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-10(16)7-11(17)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECHMKNVOJAWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2816023.png)
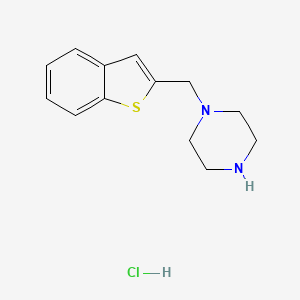
![2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2816027.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone](/img/structure/B2816028.png)
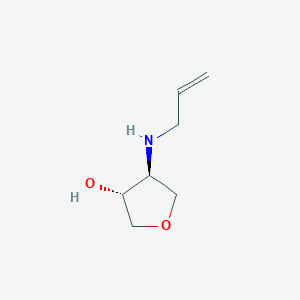
![2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2816031.png)
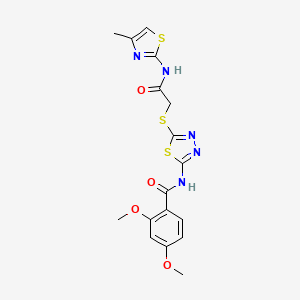
![1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2816035.png)
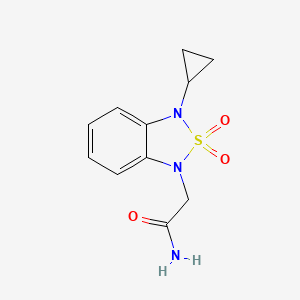
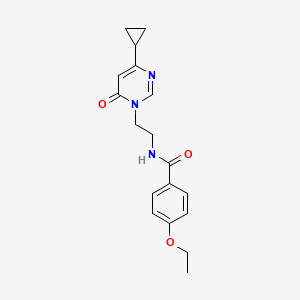
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816040.png)
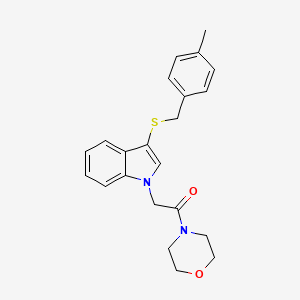
![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)